molecular formula C17H18FN3OS B2899086 N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897463-71-7

N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2899086
CAS No.: 897463-71-7
M. Wt: 331.41
InChI Key: DEXPMTPREUUVHW-UHFFFAOYSA-N
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Description

N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[2,1-b]thiazole core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide are largely determined by its structural components. The imidazole and thiazole rings in the structure are known to interact with various enzymes and proteins . Specific interactions of this compound with biomolecules have not been reported yet.

Molecular Mechanism

It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with 4-fluorobenzaldehyde to form the intermediate 2-(4-fluorophenyl)imidazo[2,1-b]thiazole. This intermediate is then reacted with N-butylacetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process using a multistage reactor system. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate products, thereby increasing yield and reducing production time .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and selectivity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c1-2-3-8-19-16(22)9-14-11-23-17-20-15(10-21(14)17)12-4-6-13(18)7-5-12/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPMTPREUUVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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